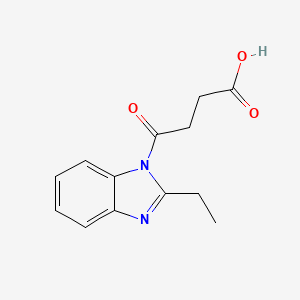

4-羟基-1-(4-甲氧基苯基)-1H-吡唑-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

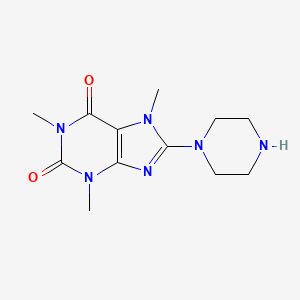

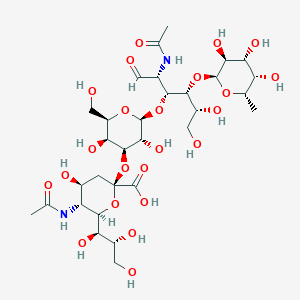

The compound "4-Hydroxy-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the reaction of 4-ethoxycarbonyl-5-phenyl-2,3-furandione with N-benzylidene-N'-phenyl hydrazine, leading to the formation of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester. This compound can undergo further reactions to produce ester or amide derivatives, as well as decarboxylation to yield ethyl 1,5-diphenylpyrazole-4-carboxylate . Additionally, cyclocondensation reactions can be employed to synthesize novel pyrazole derivatives, as demonstrated by the direct synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate from (E)-ethyl 2-benzylidene-3-oxobutanoate and phenylhydrazine hydrochloride .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using single-crystal X-ray diffraction studies. For instance, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined, revealing that it crystallizes in the monoclinic system with space group P21/c. The structure is stabilized by intermolecular C-H···O interactions and C-H···π interactions . Similarly, the crystal structure of a related compound, 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)ethyl]-2H-1-benzopyran-2-one, was found to crystallize in the monoclinic system, space group C2/c, with one asymmetric center at C11 .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. For example, the acid chloride derivative of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester can react with alcohols or N-nucleophiles to form corresponding ester or amide derivatives. Dehydration of amide derivatives can lead to the formation of nitrile derivatives. Moreover, cyclocondensation reactions with hydrazine hydrate can result in the formation of pyrazolo[3,4-d]pyridazine-4,7-dione, while the reaction with anhydrous hydrazine can yield bis pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Theoretical calculations, including density functional theory (DFT), can provide insights into the electronic structure-property relationships of these molecules. For instance, the antioxidant properties of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate were evaluated in vitro, and the compound's structure was confirmed by spectroscopic methods and single-crystal X-ray diffraction studies . Similarly, the compound ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was characterized by elemental analysis, IR, UV-Vis, 1H NMR, and single-crystal X-ray diffraction studies, with its molecular geometry and electronic structure-property analyzed using DFT .

科学研究应用

合成中的 X 射线粉末衍射

该化合物是阿哌沙班等抗凝剂合成中的重要中间体。类似化合物的 X 射线粉末衍射数据已经报道,展示了它们的晶体结构并证实没有可检测到的杂质,这在制药过程中至关重要 (Wang 等人,2017 年)。

镇痛和抗炎应用

该化合物的衍生物已被合成并研究其镇痛和抗炎活性。值得注意的是,5-苯甲酰氨基-3-甲硫基-1-苯基-1H-吡唑-4-羧酸乙酯等化合物在该领域显示出有希望的结果,具有作为开发新型镇痛和抗炎剂的先导分子的潜力 (Gokulan 等人,2012 年)。

衍生物的合成和表征

已经使用各种光谱方法对从类似于 4-羟基-1-(4-甲氧基苯基)-1H-吡唑-3-羧酸乙酯的化合物合成的吡唑二羧酸的几个衍生物进行了表征。这包括用于在不同制药和化学应用中的潜在衍生物 (Kasımoğulları 和 Arslan,2010 年)。

光学非线性中的应用

已经合成了一系列新型 N-取代-5-苯基-1H-吡唑-4-乙基羧酸酯并研究了它们的光学非线性。这项研究突出了某些化合物在光限制应用中的潜力,表明它们在开发用于光学器件的新材料中的应用 (Chandrakantha 等人,2013 年)。

属性

IUPAC Name |

ethyl 4-hydroxy-1-(4-methoxyphenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-19-13(17)12-11(16)8-15(14-12)9-4-6-10(18-2)7-5-9/h4-8,16H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAWYDZTIUXURF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352619 |

Source

|

| Record name | ethyl 4-hydroxy-1-(4-methoxyphenyl)pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester | |

CAS RN |

39683-26-6 |

Source

|

| Record name | ethyl 4-hydroxy-1-(4-methoxyphenyl)pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B1300174.png)

![4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B1300180.png)

![4-{[(Phenylsulfonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B1300182.png)